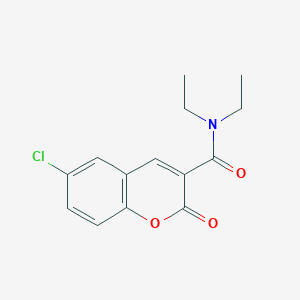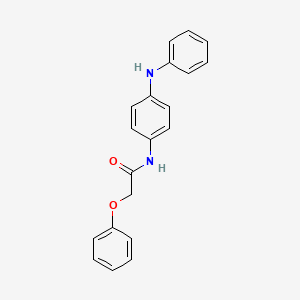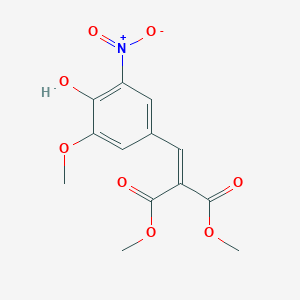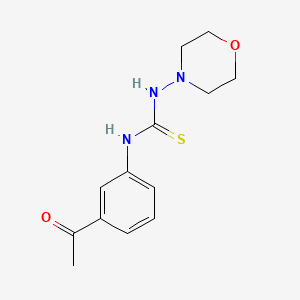
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its diverse biological activities. This compound has been reported to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory activities, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any adverse effects.
Future Directions
There are several future directions for the research on N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One of the potential applications of this compound is in the development of new antifungal and antibacterial agents. Additionally, this compound has shown promising results in inducing apoptosis in cancer cells, and further studies could explore its potential as a cancer therapeutic agent. Furthermore, the anti-inflammatory activity of this compound could be investigated for its potential in the treatment of inflammatory disorders. Finally, the synthesis of novel derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be explored to enhance its biological activities and optimize its pharmacological properties.
Conclusion:
In conclusion, N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound with diverse biological activities that has the potential to be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method for this compound has been optimized, and its mechanism of action has been partially elucidated. Further research is required to fully understand the potential applications of this compound and its derivatives.
Synthesis Methods
The synthesis method for N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 2-bromo-4,5-dimethylphenylamine with 4H-1,2,4-triazol-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours to obtain the final product. This method has been reported in the literature, and the purity and yield of the product have been optimized.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory activities. Several studies have been conducted to investigate the mechanism of action of this compound and its potential as a therapeutic agent.
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-7-3-9(13)10(4-8(7)2)16-11(18)5-19-12-14-6-15-17-12/h3-4,6H,5H2,1-2H3,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHTJKRNCNYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)


![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
